2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its biological activity, and a difluorophenyl group, which can enhance the compound’s stability and reactivity.
Preparation Methods
The synthesis of 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,5-difluorobenzylamine with a sulfonyl chloride derivative under basic conditions.
Coupling with the acetamide moiety: The resulting sulfonamide is then coupled with N,N-dimethylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Materials Science: The stability and reactivity of the difluorophenyl group make this compound useful in the synthesis of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide-sensitive enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The difluorophenyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar compounds to 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide include other sulfonamide derivatives and fluorinated aromatic compounds. For example:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Difluorobenzene derivatives: Compounds with similar stability and reactivity due to the presence of fluorine atoms.
The uniqueness of this compound lies in its combination of a sulfonamide group with a difluorophenyl moiety, which can provide enhanced biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methylsulfonylamino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-21(2)17(22)9-12-3-5-16(6-4-12)20-25(23,24)11-13-7-14(18)10-15(19)8-13/h3-8,10,20H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLXWVIOJAMLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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